molecular formula C23H32N2O8 B11711435 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11711435
M. Wt: 464.5 g/mol
InChI Key: ZRNULKAIIJQRAP-UHFFFAOYSA-N
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Description

2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure incorporating multiple ether linkages and a nitrogen atom within a macrocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as tetrahydrofuran (THF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where the ether linkages are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The macrocyclic ring allows for selective binding, which can modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and macrocyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H32N2O8

Molecular Weight

464.5 g/mol

IUPAC Name

2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C23H32N2O8/c26-21(5-6-25-22(27)19-3-1-2-4-20(19)23(25)28)24-7-9-29-11-13-31-15-17-33-18-16-32-14-12-30-10-8-24/h1-4H,5-18H2

InChI Key

ZRNULKAIIJQRAP-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOCCN1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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